molecular formula C10H8ClN3 B12968725 6-Chloro-5-phenylpyrazin-2-amine

6-Chloro-5-phenylpyrazin-2-amine

Cat. No.: B12968725
M. Wt: 205.64 g/mol
InChI Key: YPCDBXOHUJIFCT-UHFFFAOYSA-N
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Description

6-Chloro-5-phenylpyrazin-2-amine is a pyrazine derivative featuring a chlorine atom at position 6 and a phenyl group at position 5 of the pyrazine ring. Pyrazines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

6-chloro-5-phenylpyrazin-2-amine

InChI

InChI=1S/C10H8ClN3/c11-10-9(13-6-8(12)14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,14)

InChI Key

YPCDBXOHUJIFCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N=C2Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-phenylpyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with aniline under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amine group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Mechanism of Action

The mechanism of action of 6-Chloro-5-phenylpyrazin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter molecular properties. Below is a comparison of 6-Chloro-5-phenylpyrazin-2-amine with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
6-Chloro-5-phenylpyrazin-2-amine Cl (C6), Ph (C5) C₁₀H₉ClN₃ 206.65 Aromatic bulk, π-π interactions -
2-Amino-6-chloropyrazine (3) Cl (C6) C₄H₄ClN₃ 129.55 Hydrogen/halogen bonding
5-Bromo-6-chloropyrazin-2-amine Br (C5), Cl (C6) C₄H₃BrClN₃ 223.44 Halogen-halogen interactions
6-Chloro-5-(trifluoromethyl)pyridin-2-amine Cl (C6), CF₃ (C5) C₆H₄ClF₃N₂ 196.56 Electron-withdrawing CF₃ group
3-Chloro-5-methylpyrazin-2-amine Cl (C3), Me (C5) C₅H₆ClN₃ 143.58 Methyl enhances hydrophobicity
Key Observations:
  • Steric and Electronic Modulation :

    • The phenyl group in 6-Chloro-5-phenylpyrazin-2-amine introduces steric bulk and enables π-π stacking, unlike smaller substituents (e.g., methyl in 3-Chloro-5-methylpyrazin-2-amine ).
    • Electron-withdrawing groups (e.g., CF₃ in 6-Chloro-5-(trifluoromethyl)pyridin-2-amine ) reduce electron density on the ring, altering reactivity compared to electron-donating phenyl groups.
  • Halogen Interactions :

    • Compounds like 5-Bromo-6-chloropyrazin-2-amine exhibit halogen-halogen interactions, which are absent in the phenyl-substituted target compound.
  • Hydrogen Bonding: 2-Amino-6-chloropyrazine (Compound 3 in ) forms hydrogen and halogen bonds in coordination polymers , a property that may differ in the phenyl-substituted analog due to steric hindrance.

Biological Activity

6-Chloro-5-phenylpyrazin-2-amine (C10H8ClN3) is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a chlorine atom at the 6th position and a phenyl group at the 5th position of the pyrazine ring, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

PropertyValue
Molecular FormulaC10H8ClN3
Molecular Weight205.64 g/mol
IUPAC Name6-chloro-5-phenylpyrazin-2-amine
InChIInChI=1S/C10H8ClN3/c11-10-9(13-6-8(12)14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,14)
InChI KeyYPCDBXOHUJIFCT-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)C2=NC=C(N=C2Cl)N

The biological activity of 6-Chloro-5-phenylpyrazin-2-amine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may act as an inhibitor for various enzymes involved in disease processes, particularly in cancer and inflammation. The compound's ability to modulate enzyme activity can lead to therapeutic effects through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes related to cancer progression, potentially altering metabolic pathways that favor tumor growth.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate immune responses and cellular proliferation.

Anticancer Properties

Recent studies have highlighted the potential of 6-Chloro-5-phenylpyrazin-2-amine as an anticancer agent. For instance, its effectiveness against various cancer cell lines has been documented, suggesting it may induce apoptosis or inhibit proliferation through specific pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate cytokine production and reduce inflammation in various models, making it a candidate for treating inflammatory diseases.

Neuroprotective Activity

Research indicates that 6-Chloro-5-phenylpyrazin-2-amine may exhibit neuroprotective effects by antagonizing adenosine A2A receptors. This interaction could be beneficial in neurodegenerative diseases such as Parkinson's and Alzheimer's disease by enhancing dopaminergic signaling and reducing neuroinflammation.

Case Studies

  • Anticancer Activity : A study on the effects of 6-Chloro-5-phenylpyrazin-2-amine on breast cancer cells demonstrated a significant reduction in cell viability and induction of apoptosis through caspase activation.
  • Inflammation Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (IL-1β, TNFα), suggesting its potential as an anti-inflammatory therapeutic agent.
  • Neuroprotection : A study involving neuroblastoma cells showed that treatment with the compound reduced oxidative stress markers and improved cell survival rates under neurotoxic conditions.

Comparison with Similar Compounds

The unique structure of 6-Chloro-5-phenylpyrazin-2-amine distinguishes it from similar compounds like 6-Chloro-2-phenylpyrazine and 5-Phenylpyrazin-2-amine. The presence of both chlorine and amine groups enhances its reactivity and biological activity compared to these analogs.

CompoundStructural FeaturesBiological Activity
6-Chloro-5-phenylpyrazin-2-amineChlorine at position 6, amine at position 2Anticancer, anti-inflammatory
6-Chloro-2-phenylpyrazineChlorine at position 6Limited bioactivity compared to target compound
5-Phenylpyrazin-2-aminesLacks chlorineReduced effectiveness in biological assays

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